N-乙酰-L-酪氨酸乙酯一水合物

描述

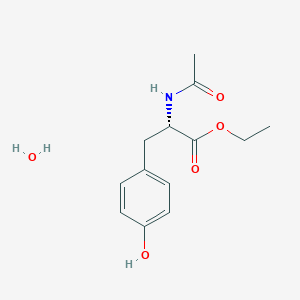

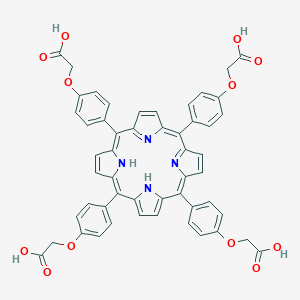

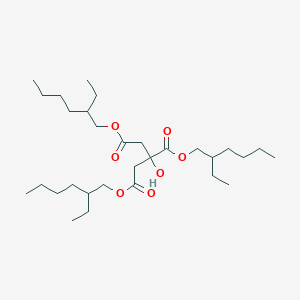

N-Acetyl-L-tyrosine ethyl ester monohydrate (NATEEM) is a novel drug-like compound with potential therapeutic applications. It is a novel form of N-acetyl-L-tyrosine (NAT), a naturally occurring amino acid, which has been modified to have improved solubility and increased bioavailability. NATEEM has been studied for its potential to treat various medical conditions, including depression, anxiety, and Parkinson’s Disease.

科学研究应用

蛋白酶和酯酶表征

N-乙酰-L-酪氨酸乙酯一水合物常被用作检测、区分和表征各种蛋白酶和酯酶的底物 . 这些酶在许多生物过程中发挥着至关重要的作用,包括消化、免疫反应和细胞信号传导。通过研究这些酶如何与N-乙酰-L-酪氨酸乙酯相互作用,研究人员可以深入了解它们的函数和调控。

交联研究

该化合物是一种用于交联研究的N-末端和C-末端保护的L-酪氨酸 . 交联是一个过程,其中原子或粒子通过键连接在一起,形成更大的结构。这种技术常用于聚合物科学中,以创造具有所需特性的材料,以及生物化学中,以研究蛋白质之间的相互作用。

酯交换反应

N-乙酰-L-酪氨酸乙酯一水合物已被用作酯交换反应中的底物 . 酯交换是一种化学反应,涉及酯基与醇的交换。这种反应通常用于生物柴油的生产。

蛋白质包覆微晶体 (PCMC)

该化合物已被用于测试枯草杆菌蛋白酶卡尔斯伯格蛋白质包覆微晶体 (PCMC) 的性能 . PCMC 是一种酶固定技术,可以增强酶的稳定性和可重复使用性,使其更适合工业应用。

交联酶晶体 (CLECs)

N-乙酰-L-酪氨酸乙酯一水合物已被用作枯草杆菌蛋白酶活性的交联酶晶体 (CLECs) 的底物筛选 . CLECs 是另一种酶固定技术,可以提高酶的运行稳定性。

生化和生理作用

N-乙酰-L-酪氨酸乙酯一水合物参与各种生化和生理作用 . 例如,它可用于研究酪氨酸的代谢,酪氨酸是一种在蛋白质合成中起关键作用的氨基酸。

安全和危害

属性

IUPAC Name |

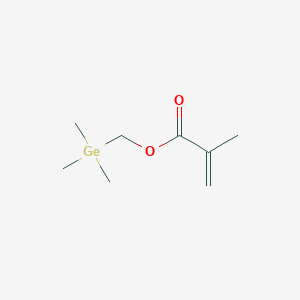

ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4.H2O/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10;/h4-7,12,16H,3,8H2,1-2H3,(H,14,15);1H2/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAVLHZJMWEYTA-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of N-Acetyl-L-tyrosine ethyl ester monohydrate?

A1: N-Acetyl-L-tyrosine ethyl ester monohydrate is an organic compound with the molecular formula C13H17NO4·H2O [, ]. Its crystal structure has been determined and refined through X-ray diffraction studies [, ]. These studies revealed its orthorhombic crystal system and space group P212121 [3, 6].

Q2: How is N-Acetyl-L-tyrosine ethyl ester monohydrate used in enzyme studies?

A2: N-Acetyl-L-tyrosine ethyl ester monohydrate serves as a substrate for assessing the activity of various enzymes, particularly proteases. Research using Monopterus albus protease demonstrated that this enzyme did not show activity against N-Acetyl-L-tyrosine ethyl ester monohydrate, suggesting it does not possess chymotrypsin-like activity []. Similarly, it is used in characterizing the activity of carboxypeptidase Y, where researchers observed burst kinetics during its hydrolysis, indicating the formation of an acyl-enzyme intermediate [].

Q3: What insights have been gained from charge density studies on N-Acetyl-L-tyrosine ethyl ester monohydrate?

A3: High-resolution X-ray diffraction data collected using a CCD area detector allowed for a detailed analysis of the electron density distribution in N-Acetyl-L-tyrosine ethyl ester monohydrate crystals []. This study confirmed the effectiveness of area detectors in performing complex charge density studies, enabling a deeper understanding of the compound's electronic structure and properties [].

Q4: Have any studies investigated the impact of N-Acetyl-L-tyrosine ethyl ester monohydrate on bacterial growth?

A4: Research on the Vibrio harveyi YgjD protein, a glycopeptidase homologue, revealed its protease activity by using N-Acetyl-L-tyrosine ethyl ester monohydrate (ATEE) as a substrate []. Interestingly, the addition of purified YgjD to V. harveyi cultures enhanced bacterial growth, suggesting a potential link between YgjD protease activity and bacterial survival [].

Q5: Are there any known applications of N-Acetyl-L-tyrosine ethyl ester monohydrate beyond its use as an enzyme substrate?

A5: While primarily known as an enzyme substrate, the structural information obtained from studies on N-Acetyl-L-tyrosine ethyl ester monohydrate contributes to a broader understanding of protected L-tyrosine derivatives []. This knowledge can be applied in various research fields, including peptide synthesis and the development of new materials with tailored properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)

![Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)](/img/structure/B167218.png)